

Application Note: Structural Elucidation of 1,3,6-Hexanetricarbonitrile using NMR Spectroscopy

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Compound of Interest

Compound Name: 1,3,6-Hexanetricarbonitrile

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] This application note provides a detailed protocol for the use of ^1H NMR, ^{13}C NMR, and 2D NMR spectroscopy for the structural characterization of **1,3,6-Hexanetricarbonitrile**. This compound, with the molecular formula $\text{C}_9\text{H}_{11}\text{N}_3$, is a versatile building block in organic synthesis.[3][4] Its structure features a hexane backbone with three nitrile functional groups, presenting a unique spectroscopic challenge.

Molecular Structure

Chemical Formula: $\text{C}_9\text{H}_{11}\text{N}_3$ Molecular Weight: 161.2 g/mol [1][5] CAS Number: 1772-25-4[3][5]

The structure of **1,3,6-Hexanetricarbonitrile** contains a chiral center at the C3 position, rendering all nine carbon atoms and the protons on the chiral backbone diastereotopic and thus chemically non-equivalent. This non-equivalence is expected to result in a complex but informative NMR spectrum.[1]

Data Presentation

The following tables summarize the predicted and theoretical NMR data for **1,3,6-Hexanetricarbonitrile**.

Table 1: Predicted ¹H NMR Data for **1,3,6-Hexanetricarbonitrile**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H3	2.80 - 2.95	Multiplet	1H
H1, H6	2.40 - 2.60	Multiplet	4H
H2, H4, H5	1.70 - 2.00	Multiplet	6H

(Data sourced from predicted values)[1]

Table 2: Theoretical ¹³C NMR Data for **1,3,6-Hexanetricarbonitrile**

Carbon Assignment	Theoretical Chemical Shift (δ, ppm)	Rationale
C1, C3, C6 (Nitrile Carbons)	118 - 125	Characteristic region for nitrile carbons.
C3 (Methine)	25 - 35	Aliphatic methine adjacent to a nitrile group.
C1, C2, C4, C5, C6 (Methylene)	15 - 40	Aliphatic methylene carbons in various environments.

(Note: Due to the chiral center at C3, all nine carbon atoms are expected to be chemically non-equivalent, leading to nine distinct signals in the ¹³C NMR spectrum.)[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is a common and suitable solvent for non-polar to moderately polar organic compounds like **1,3,6-Hexanetricarbonitrile**.^[1] Other potential solvents include deuterated acetonitrile (CD_3CN) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure:
 - Accurately weigh approximately 5-10 mg of **1,3,6-Hexanetricarbonitrile**.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
 - If required for chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm for both ^1H and ^{13}C NMR).

2. ^1H NMR Spectroscopy

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum carefully.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.
- Integrate all signals.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

3. ^{13}C NMR Spectroscopy

- Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ^1H frequency).
- Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Temperature: 298 K.
- Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase the spectrum.
 - Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the solvent peak.

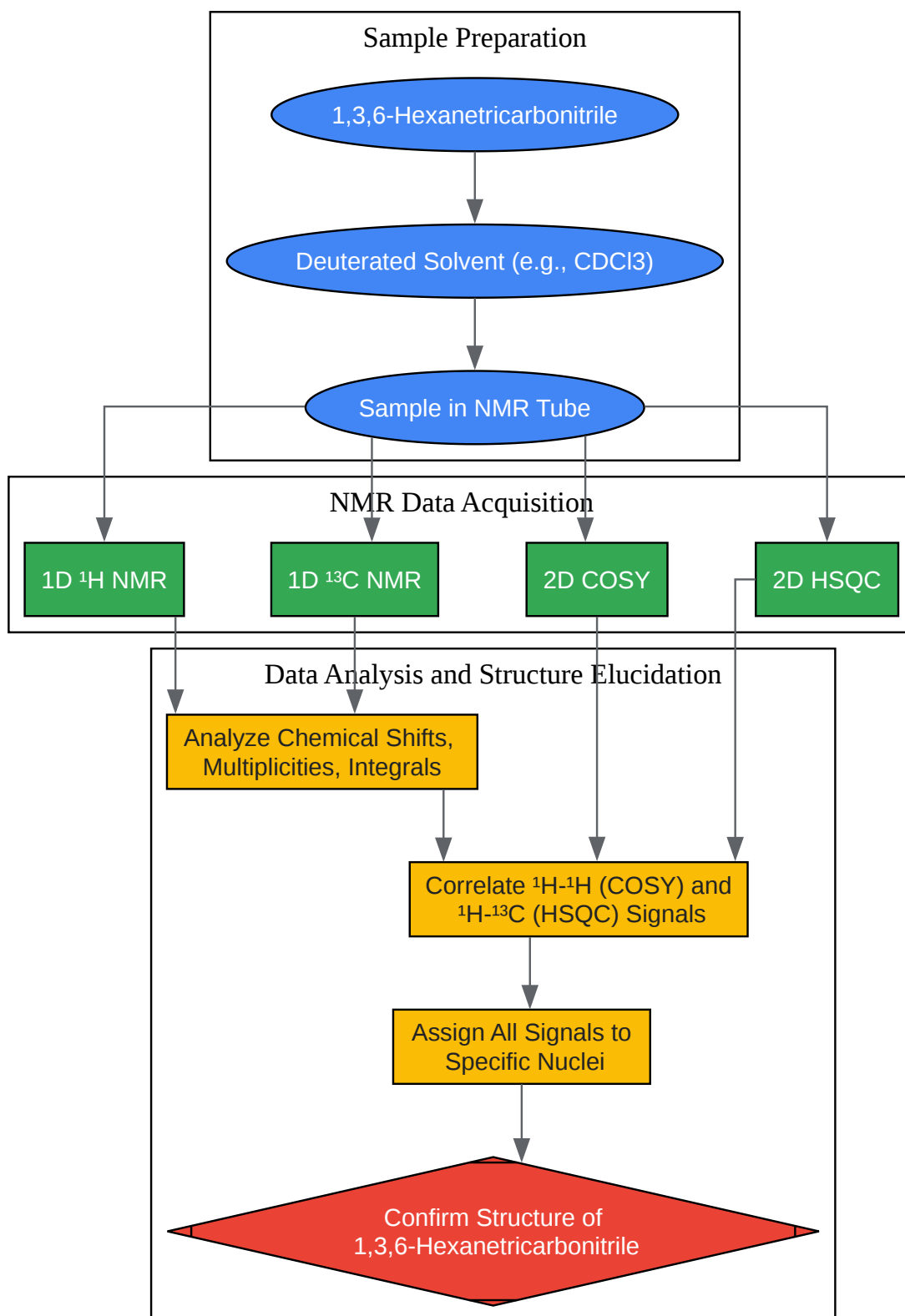
4. 2D NMR Spectroscopy (COSY and HSQC)

To further elucidate the complex structure and assign the overlapping proton signals, 2D NMR experiments are highly recommended.

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) spin-spin coupling networks.
 - Pulse Program: Standard COSY experiment (e.g., 'cosygppqf' on Bruker instruments).
 - Parameters: Adjust spectral widths and number of increments based on the ^1H spectrum.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (^1H - ^{13}C) pairs.
 - Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
 - Parameters: Set the ^{13}C spectral width to encompass all carbon signals and the ^1H spectral width based on the proton spectrum.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of **1,3,6-Hexanetricarbonitrile** and the expected proton-proton correlations.



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Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Expected ^1H - ^1H COSY correlations in **1,3,6-Hexanetricarbonitrile**.

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